N-(cyclohexylmethyl)-beta-alanine
Description
N-(cyclohexylmethyl)-beta-alanine is a synthetic derivative of beta-alanine (3-aminopropanoic acid), where the amino group is substituted with a cyclohexylmethyl moiety. The cyclohexylmethyl group introduces significant hydrophobicity and steric bulk, distinguishing it from simpler alkyl or aromatic substituents. Such modifications often influence solubility, metabolic stability, and biological interactions, making this compound relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(cyclohexylmethylamino)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h9,11H,1-8H2,(H,12,13) |
InChI Key |
GDXVASQBHGSBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-beta-alanine typically involves the reaction of cyclohexylmethylamine with beta-alanine under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexylmethyl-beta-alanine oxide.
Reduction: Cyclohexylmethyl-beta-alanine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohexylmethyl)-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(cyclohexylmethyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Beta-Alanine (3-Aminopropanoic Acid)
- Structure: Unsubstituted amino group.
- CAS : 107-95-9; Molecular Weight : 89.09 g/mol .
- Role : Precursor for pantothenic acid (vitamin B5) and coenzyme A biosynthesis. Unlike N-substituted derivatives, it is metabolically integrated via enzymes like beta-alanine synthase (PYD3 in yeast) and aldehyde dehydrogenases (ALD2/3) .
Beta-N-Methylamino-L-alanine (BMAA)
- Structure: Methylamino group at the beta position.
- CAS : 10595-73-6 (BMAA); Molecular Weight : 118.13 g/mol.
- Toxicity : Neurotoxic excitotoxin linked to ALS-Parkinsonism-dementia complex. Acts via NMDA receptor agonism and requires bicarbonate as a cofactor (EC50: ~1 mM in neuronal cultures) .
- Key Difference : Smaller substituent (methyl) vs. cyclohexylmethyl. BMAA’s neurotoxicity is absent in N-(cyclohexylmethyl)-beta-alanine due to steric hindrance and altered receptor interactions.
Beta-N-Oxalylamino-L-alanine (BOAA)
- Structure: Oxalylamino group at the beta position.
- Toxicity: Causative agent in lathyrism, targeting non-NMDA receptors (EC50: ~20 μM) .
- Comparison : The oxalyl group enhances receptor selectivity compared to BMAA. This compound’s bulky substituent likely prevents similar excitatory effects.
N-Methyl-N-(methylsulfonyl)-beta-alanine
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine
- Structure : Hydrophilic hydroxyethyl and long-chain hydroxyoctadecyl groups.
- CAS : 70521-73-2; Molecular Weight : 401.62 g/mol .
- Applications : Likely a surfactant due to amphiphilic structure. The cyclohexylmethyl derivative’s rigidity could reduce micelle formation but improve stability in lipid-rich environments.
Structural and Functional Analysis
Table 1: Key Properties of N-Substituted Beta-Alanines
*Estimated properties based on structural analogs.
Mechanistic Insights
- Receptor Interactions: BMAA and BOAA target glutamate receptors, but bulkier substituents (e.g., cyclohexylmethyl) likely hinder binding to NMDA or non-NMDA receptors, reducing neurotoxicity .
- Metabolism : Beta-alanine derivatives with large substituents may bypass degradation by beta-alanine synthase (PYD3), altering their metabolic fate .
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